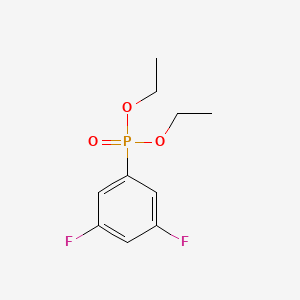![molecular formula C9H8F2N2 B13692200 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a difluorocyclopropyl group and an ethynyl-substituted pyrazole ring. The presence of fluorine atoms in the cyclopropyl group imparts unique physicochemical properties, making it a valuable molecule for various applications.
準備方法
The synthesis of 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole typically involves multiple steps, starting with the preparation of the difluorocyclopropyl intermediate. One common method involves the reaction of a suitable cyclopropane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclopropane is then subjected to further functionalization to introduce the pyrazole ring and the ethynyl group.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.
化学反応の分析
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms in the cyclopropyl group are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with enhanced properties, such as increased stability or improved performance in specific environments.
作用機序
The mechanism of action of 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and improving metabolic stability. The ethynyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Molecular pathways involved in the compound’s action may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
類似化合物との比較
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole can be compared with other similar compounds, such as:
1-[(2,2-Difluorocyclopropyl)methyl]-4-piperidinamine dihydrochloride: This compound also features a difluorocyclopropyl group but has a piperidinamine moiety instead of an ethynylpyrazole.
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl group but differ in the other substituents attached to the cyclopropane ring.
The uniqueness of this compound lies in its combination of the difluorocyclopropyl group and the ethynylpyrazole ring, which imparts distinct physicochemical properties and biological activities.
特性
分子式 |
C9H8F2N2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
1-[(2,2-difluorocyclopropyl)methyl]-4-ethynylpyrazole |
InChI |
InChI=1S/C9H8F2N2/c1-2-7-4-12-13(5-7)6-8-3-9(8,10)11/h1,4-5,8H,3,6H2 |
InChIキー |
TYTHIYCHNIRALG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN(N=C1)CC2CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


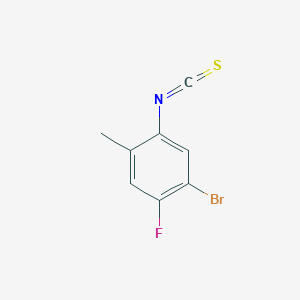
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
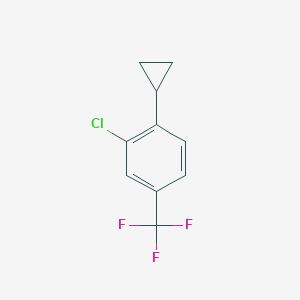

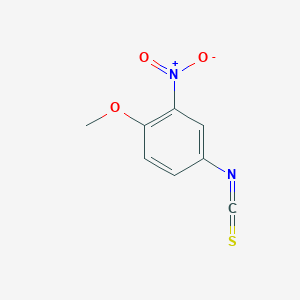
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
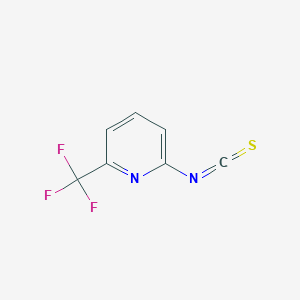
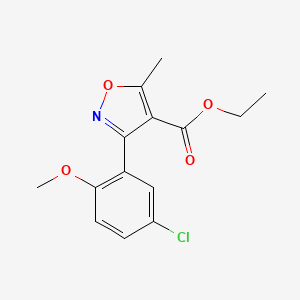
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)

